molecular formula C19H14BrFN2O2 B6547490 N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946362-93-2

N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547490
CAS No.: 946362-93-2
M. Wt: 401.2 g/mol
InChI Key: VIUAMVSMODJXKC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring two distinct aromatic substituents: a 4-bromophenyl group at the carboxamide position and a 2-fluorophenylmethyl group at the N1 position of the pyridine ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its design aligns with pyridinone and pyridazinone derivatives reported for therapeutic applications, including anti-inflammatory and antiparasitic activities.

Properties

IUPAC Name

N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-15-6-8-16(9-7-15)22-19(25)14-5-10-18(24)23(12-14)11-13-3-1-2-4-17(13)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAMVSMODJXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on recent studies.

Chemical Structure

The compound can be described by its chemical formula and structure as follows:

  • Chemical Formula : C18H16BrFNO2
  • IUPAC Name : this compound

Synthesis

Synthesis methods for this compound typically involve multi-step reactions that incorporate bromination and fluorination processes. The following general steps outline the synthesis:

  • Formation of Dihydropyridine Core : The initial step involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.
  • Bromination and Fluorination : Subsequent reactions introduce bromine and fluorine substituents to the aromatic rings.
  • Carboxamide Formation : The final step involves the conversion of the ketone to a carboxamide through reaction with an amine.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including breast and lung cancer cells. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspase activation
A549 (Lung)12.5Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been found to inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Interference with DNA Synthesis : Some dihydropyridine derivatives disrupt DNA replication in rapidly dividing cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
  • Infection Models : In murine models infected with Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load compared to controls.

Comparison with Similar Compounds

Table 1: Substituent and Physical Property Comparison

Compound Name Substituents (Position) Molecular Weight* Yield (%) Melting Point (°C) Biological Activity
Target Compound 4-Bromophenyl (C3), 2-Fluorophenylmethyl (N1) ~391.2† N/A N/A Inferred FPR agonism
8b () Ethyl (C3), 4-Bromophenyl (C3) ~428.3 24 290 FPR agonist
8c () Propyl (C3), 4-Bromophenyl (C3) ~442.3 15 274–276 FPR agonist
1-Benzyl-6-oxo-pyridazine-3-carboxamide () Benzyl (N1), cyclopropylcarbamoyl (C3) ~377.4 45 N/A Proteasome inhibitor

*Calculated from molecular formulas; †Estimated based on structural analogs.

  • Substituent Position and Electronic Effects : The 2-fluorophenylmethyl group in the target compound introduces ortho-substitution, which may increase steric hindrance compared to para-substituted bromophenyl groups in ’s compounds. This could reduce binding affinity but enhance selectivity for certain targets .

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